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Cat. No.: B10800353 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of EPZ004777
hydrochloride, a potent and selective inhibitor of the histone methyltransferase DOT1L, in

combination with other chemotherapy agents. The information presented herein is intended to

guide the design and execution of preclinical studies to evaluate the synergistic potential of

such combination therapies for the treatment of various cancers, particularly MLL-rearranged

acute myeloid leukemia (AML).

Introduction
EPZ004777 is a small molecule inhibitor of DOT1L, the only known histone methyltransferase

responsible for mono-, di-, and tri-methylation of histone H3 on lysine 79 (H3K79).[1] In cancers

with rearrangements of the Mixed Lineage Leukemia (MLL) gene, the MLL fusion proteins

aberrantly recruit DOT1L to chromatin, leading to hypermethylation of H3K79 at target genes,

including the HOX gene cluster, which drives leukemogenesis.[2] Inhibition of DOT1L with

EPZ004777 has been shown to selectively kill MLL-rearranged leukemia cells.[2]

Emerging evidence strongly suggests that the therapeutic efficacy of EPZ004777 can be

significantly enhanced when used in combination with standard chemotherapy agents. The

primary mechanism underlying this synergy is the impairment of the DNA damage response

(DDR) in cancer cells, rendering them more susceptible to DNA-damaging agents.[3]
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Quantitative Data on Synergistic Combinations
Preclinical studies have demonstrated that the combination of DOT1L inhibitors, such as

EPZ004777 and its clinical-stage analog EPZ-5676, with standard-of-care chemotherapy

agents results in synergistic anti-proliferative effects in MLL-rearranged AML cell lines.[4] While

specific IC50 and Combination Index (CI) values for EPZ004777 in combination with a wide

range of chemotherapies are not extensively published in a consolidated format, the synergistic

interactions have been consistently observed.[4] The Chou-Talalay method is the standard for

quantifying drug synergy, where a CI value less than 1 indicates a synergistic interaction.[1][5]

The following tables summarize the reported synergistic combinations of the DOT1L inhibitor

EPZ-5676 with standard AML chemotherapy agents in MLL-rearranged leukemia cell lines.

Given that EPZ004777 and EPZ-5676 share the same mechanism of action, these findings

provide a strong rationale for similar combination strategies with EPZ004777.

Table 1: Synergistic Combinations of DOT1L Inhibitor (EPZ-5676) with Cytarabine in MLL-

rearranged AML Cell Lines[4]

Cell Line MLL Fusion
Chemotherapy
Agent

Observed Effect

MOLM-13 MLL-AF9 Cytarabine Synergistic

MV4-11 MLL-AF4 Cytarabine Synergistic

Table 2: Synergistic Combinations of DOT1L Inhibitor (EPZ-5676) with Daunorubicin in MLL-

rearranged AML Cell Lines[4]

Cell Line MLL Fusion
Chemotherapy
Agent

Observed Effect

MOLM-13 MLL-AF9 Daunorubicin Synergistic

MV4-11 MLL-AF4 Daunorubicin Synergistic
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To facilitate the investigation of EPZ004777 in combination therapies, detailed protocols for key

experiments are provided below.

Protocol 1: Cell Viability and Synergy Analysis (MTT/XTT
Assay and Chou-Talalay Method)
This protocol outlines the determination of cell viability in response to single and combination

drug treatments and the subsequent analysis of synergy.

Materials:

Leukemia cell lines (e.g., MOLM-13, MV4-11)

EPZ004777 hydrochloride

Chemotherapeutic agent (e.g., cytarabine, daunorubicin)

96-well plates

Cell culture medium

MTT or XTT reagent

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Microplate reader

Procedure:

Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100

µL of culture medium.

Drug Preparation: Prepare stock solutions of EPZ004777 and the chemotherapeutic agent in

a suitable solvent (e.g., DMSO). Create a series of dilutions for each drug.

Treatment: Treat the cells with either a single agent or a combination of EPZ004777 and the

chemotherapeutic agent at various concentrations. For combination studies, a constant ratio

of the two drugs is often used. Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5%

CO2.

MTT/XTT Assay: Add 20 µL of MTT (5 mg/mL in PBS) or XTT solution to each well and

incubate for 4 hours at 37°C.

Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C

to dissolve the formazan crystals.

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

Determine the IC50 value (the concentration of drug that inhibits 50% of cell growth) for

each drug alone and in combination using dose-response curves.

Calculate the Combination Index (CI) using the Chou-Talalay method with software such

as CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1

indicates antagonism.[1][5]

Protocol 2: Apoptosis Assay (Annexin V/Propidium
Iodide Staining)
This protocol describes the detection and quantification of apoptosis using flow cytometry.

Materials:

Leukemia cells

EPZ004777 hydrochloride

Chemotherapeutic agent

Annexin V-FITC/Propidium Iodide (PI) kit

Flow cytometer
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Procedure:

Cell Treatment: Treat leukemia cells with EPZ004777, the chemotherapeutic agent, or the

combination for the desired time (e.g., 48-72 hours). Include an untreated control.

Cell Harvesting: Collect the cells by centrifugation.

Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and

PI according to the manufacturer's protocol.

Flow Cytometry: Analyze the stained cells using a flow cytometer.

Data Analysis: Quantify the percentage of apoptotic cells (Annexin V positive) in each

treatment group.

Protocol 3: DNA Damage Response Assay (γH2AX
Staining)
This protocol measures the level of DNA double-strand breaks by detecting the phosphorylated

form of histone H2AX (γH2AX).

Materials:

Leukemia cells

EPZ004777 hydrochloride

Chemotherapeutic agent

Fixation and permeabilization buffers

Anti-γH2AX antibody

Fluorescently labeled secondary antibody

Flow cytometer or fluorescence microscope

Procedure:
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Cell Treatment: Treat cells with the drugs as described for the apoptosis assay.

Cell Fixation and Permeabilization: Harvest and fix the cells, then permeabilize them to allow

antibody entry.

Antibody Staining: Incubate the cells with the primary anti-γH2AX antibody, followed by the

fluorescently labeled secondary antibody.

Analysis: Analyze the cells by flow cytometry to quantify the fluorescence intensity of γH2AX

or visualize by fluorescence microscopy.

Data Analysis: Compare the levels of γH2AX staining between different treatment groups. An

increase in γH2AX indicates an increase in DNA double-strand breaks.

Visualizations
To better understand the underlying biological pathways and experimental processes, the

following diagrams are provided.
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Experimental workflow for assessing synergy.
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Signaling Pathway of DOT1L Inhibition and Chemotherapy Synergy
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DOT1L inhibition sensitizes cells to chemotherapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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